molecular formula C14H15N3OS B12295380 1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)ethan-1-one

1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)ethan-1-one

Cat. No.: B12295380
M. Wt: 273.36 g/mol
InChI Key: YTUBFYZXNPOVDR-UHFFFAOYSA-N
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Description

1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)ethan-1-one is a complex organic compound that features a thiazole ring fused with an indoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by its fusion with an indoline derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)methanone
  • 1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)propan-1-one

Uniqueness

1-(5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)ethan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiazole ring with an indoline structure makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

1-[5-(2-amino-5-methyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C14H15N3OS/c1-8-13(16-14(15)19-8)11-3-4-12-10(7-11)5-6-17(12)9(2)18/h3-4,7H,5-6H2,1-2H3,(H2,15,16)

InChI Key

YTUBFYZXNPOVDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC3=C(C=C2)N(CC3)C(=O)C

Origin of Product

United States

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